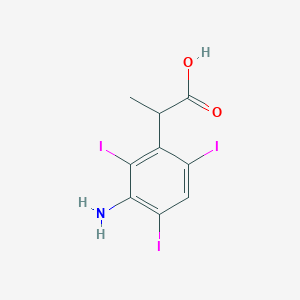![molecular formula C13H18N2OS B14708581 Hexanamide, N-[(phenylamino)thioxomethyl]- CAS No. 21257-55-6](/img/structure/B14708581.png)
Hexanamide, N-[(phenylamino)thioxomethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, N-[(phenylamino)thioxomethyl]- is a chemical compound with the molecular formula C13H18N2OS It is known for its unique structure, which includes a hexanamide backbone with a phenylamino and thioxomethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-[(phenylamino)thioxomethyl]- typically involves the reaction of hexanamide with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for Hexanamide, N-[(phenylamino)thioxomethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanamide, N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Hexanamide, N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Hexanamide, N-[(phenylamino)thioxomethyl]- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Aryl-n-hexanamide linked enaminones, N-[(phenylamino)thioxomethyl]-2-(phenylmethylene) hydrazinecarboximidamide derivatives.
Uniqueness: Unlike other similar compounds, Hexanamide, N-[(phenylamino)thioxomethyl]- exhibits a unique combination of antimicrobial and antitubercular properties. .
Eigenschaften
CAS-Nummer |
21257-55-6 |
|---|---|
Molekularformel |
C13H18N2OS |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
N-(phenylcarbamothioyl)hexanamide |
InChI |
InChI=1S/C13H18N2OS/c1-2-3-5-10-12(16)15-13(17)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
UYHBXLXNHJDAIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(=S)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


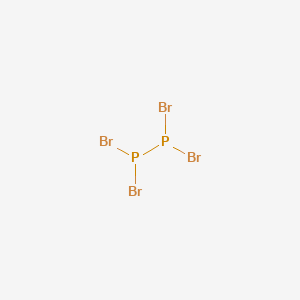
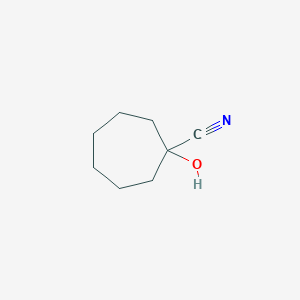
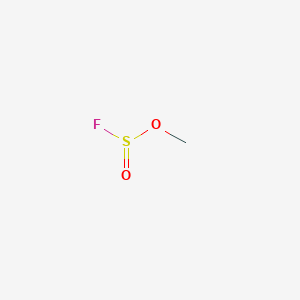

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
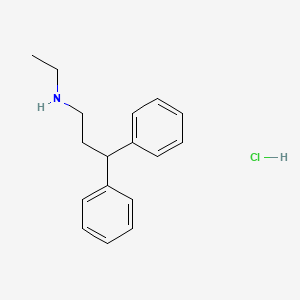

![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
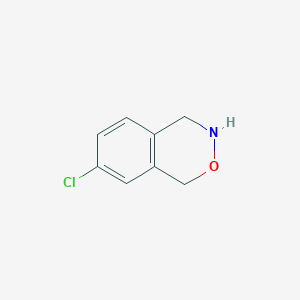

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)

